PEG24-SATA (S-acetyl-PEG24-NHS ester)
Description
PEG24-SATA (S-acetyl-PEG24-NHS ester) is a heterobifunctional crosslinker featuring a 24-unit polyethylene glycol (PEG) spacer. Its structure includes two reactive groups:
- N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.
- S-acetylthiol (SATA) group: A protected thiol that can be deacetylated (via hydroxylamine or other reducing agents) to expose a reactive thiol (-SH) group for conjugation with maleimide- or iodoacetyl-modified molecules.
The PEG24 spacer enhances aqueous solubility and reduces steric hindrance during bioconjugation. PEG24-SATA is widely used in controlled, step-wise protein modification, antibody-drug conjugates (ADCs), and nanoparticle functionalization .
Properties
Molecular Formula |
C57H107NO29S |
|---|---|
Molecular Weight |
1302.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C57H107NO29S/c1-54(59)88-53-52-86-51-50-85-49-48-84-47-46-83-45-44-82-43-42-81-41-40-80-39-38-79-37-36-78-35-34-77-33-32-76-31-30-75-29-28-74-27-26-73-25-24-72-23-22-71-21-20-70-19-18-69-17-16-68-15-14-67-13-12-66-11-10-65-9-8-64-7-6-63-5-4-57(62)87-58-55(60)2-3-56(58)61/h2-53H2,1H3 |
InChI Key |
WFVYELGXWGCQMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Preparation Methods
PEG24-SATA is synthesized by incorporating a PEG spacer between the acetyl-protected thiol and the N-hydroxysuccinimidyl (NHS) ester The reaction conditions typically require a dry, water-miscible organic solvent to dissolve SATA before use . Industrial production methods involve the use of hydroxylamine hydrochloride to remove the acetyl protecting group, exposing the sulfhydryl moiety for further reactions .
Chemical Reactions Analysis
PEG24-SATA undergoes several types of chemical reactions, including:
Thiolation: The process of adding a sulfhydryl group to a molecule.
Substitution: The acetyl protecting group can be removed using hydroxylamine hydrochloride, exposing the sulfhydryl moiety for further reactions.
Common reagents used in these reactions include hydroxylamine hydrochloride, maleimides, and bromoacetamides . The major products formed from these reactions are thiolated or crosslinked biomolecules .
Scientific Research Applications
PEG24-SATA has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of PEG24-SATA involves the thiolation and crosslinking of biomolecules. The acetyl-protected thiol is separated from the NHS ester by the PEG spacer, which adds water solubility and hydrodynamic volume to the molecule . The NHS ester reacts with available amines on target molecules, while the removal of the acetyl protecting group exposes the sulfhydryl moiety for further reactions . This allows for the formation of stable thiol-reactive crosslinks with target molecules .
Comparison with Similar Compounds
Table 1: Key Features of PEG24-SATA and Analogous Compounds
Reactivity and Selectivity
- PEG24-SATA : Requires sequential activation (amine coupling first, followed by thiol deprotection), enabling precise two-step conjugations. Ideal for sensitive biomolecules .
- SPDP-PEG24-NHS : Simultaneous amine and thiol reactivity allows for intracellular targeting (disulfide cleavage in glutathione-rich cytoplasm) .
- Methyltetrazine-PEG24-NHS : Enables rapid, catalyst-free click chemistry with strained alkenes (e.g., TCO), critical for in vivo applications .
- Azido-PEG24-NHS : Requires copper catalysts (CuAAC) or strain-promoted (SPAAC) systems, limiting biocompatibility in certain settings .
- Aldehyde-PEG24-NHS : Oxime ligation occurs at neutral pH, minimizing protein denaturation .
Solubility and Stability
- All PEG24 derivatives exhibit high aqueous solubility due to the hydrophilic PEG spacer.
- PEG24-SATA : The S-acetyl group enhances storage stability; deacetylation is required for thiol reactivity .
- SPDP-PEG24-NHS : Disulfide bonds are stable extracellularly but cleave intracellularly, enabling controlled payload release .
- Methyltetrazine-PEG24-NHS : Tetrazine groups may slightly reduce solubility compared to mPEG24-NHS but remain water-soluble .
Research Findings and Trends
- PEG Length Optimization : While PEG24 balances solubility and steric effects, shorter PEG chains (e.g., PEG4 in Azido-PEG4-NHS) offer faster reaction kinetics but reduced solubility .
- Stability Challenges : Aldehyde groups in Aldehyde-PEG24-NHS require stabilization (e.g., PEG shielding) to prevent oxidation during storage .
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